Hydrogen Bond Donor Count Reduction by N-THP Protection: 2624137-26-2 vs. Des-THP Analog
The oxan-2-yl (THP) group on the pyrazole N1 of 2624137-26-2 reduces the computed hydrogen bond donor (HBD) count from 2 (for the unprotected pyrazole NH analog) to 1. Reduced HBD count is associated with improved passive membrane permeability and lower susceptibility to active efflux, consistent with established medicinal chemistry design principles for CNS and intracellular targets [1]. This represents a quantifiable physicochemical differentiation directly relevant to assay design and compound selection.
| Evidence Dimension | Computed Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 1 (PubChem, Cactvs 3.4.8.18) |
| Comparator Or Baseline | Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone (des-THP analog): HBD = 2 (free pyrazole NH contributes one additional donor) |
| Quantified Difference | ΔHBD = -1 (50% reduction relative to unprotected analog) |
| Conditions | PubChem computed properties (Cactvs 3.4.8.18); both compounds evaluated in their neutral free-base forms |
Why This Matters
A 50% reduction in HBD count alters predicted membrane permeability and oral bioavailability, making the THP-protected compound functionally distinct from the unprotected analog in cell-based assays and in vivo studies.
- [1] PubChem Compound Summary CID 155978236. Computed Properties section: Hydrogen Bond Donor Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/2624137-26-2 (accessed 2026-04-30). View Source
